molecular formula C19H19ClN2O2 B5217517 1-(3-Chloro-4-methylphenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione

1-(3-Chloro-4-methylphenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione

Cat. No.: B5217517
M. Wt: 342.8 g/mol
InChI Key: JKCZVSYAMBIIPF-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-methylphenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 3-chloro-4-methylphenyl group: This step might involve electrophilic aromatic substitution reactions.

    Attachment of the 2-phenylethylamino group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-methylphenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Could be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methylphenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione would depend on its specific biological target. Generally, it might involve:

    Molecular Targets: Binding to specific receptors or enzymes.

    Pathways Involved: Modulation of signaling pathways, such as inhibition of enzyme activity or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloro-4-methylphenyl)-3-aminopyrrolidine-2,5-dione: Lacks the 2-phenylethyl group.

    1-(3-Chloro-4-methylphenyl)-3-[(2-methylphenyl)amino]pyrrolidine-2,5-dione: Has a different substituent on the amino group.

Uniqueness

1-(3-Chloro-4-methylphenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione is unique due to the presence of both the 3-chloro-4-methylphenyl and 2-phenylethylamino groups, which might confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-(2-phenylethylamino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c1-13-7-8-15(11-16(13)20)22-18(23)12-17(19(22)24)21-10-9-14-5-3-2-4-6-14/h2-8,11,17,21H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCZVSYAMBIIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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